Pulmozyme QD Reduces Relative Risk of Pulmonary Exacerbation by 21% Versus Placebo Over 6 Months
In a 24-week, prospective, randomized, placebo-controlled trial (N=968) of CF patients ≥5 years with FVC ≥40% predicted, Pulmozyme 2.5 mg once daily (QD) reduced the incidence of first pulmonary exacerbation (respiratory tract infection requiring parenteral antibiotics) to 34% compared with 43% for placebo—a relative risk reduction of approximately 21% [1][2]. For patients with early CF disease (FVC >85% predicted), the exacerbation incidence was 21% with Pulmozyme QD versus 27% with placebo [1].
| Evidence Dimension | Incidence of first pulmonary exacerbation requiring IV antibiotics at 24 weeks |
|---|---|
| Target Compound Data | 34% (Pulmozyme 2.5 mg QD, n=322) |
| Comparator Or Baseline | Placebo: 43% (n=325) |
| Quantified Difference | Absolute reduction: 9 percentage points; Relative risk reduction: ≈21% |
| Conditions | Phase III RCT; 968 CF patients ≥5 years; baseline FVC ≥40% predicted; 24-week treatment duration |
Why This Matters
Procurement decisions for CF formulary management should prioritize Pulmozyme based on Level 1 evidence of exacerbation risk reduction, a key driver of healthcare utilization and disease progression.
- [1] Fuchs HJ, Borowitz DS, Christiansen DH, et al. Effect of aerosolized recombinant human DNase on exacerbations of respiratory symptoms and on pulmonary function in patients with cystic fibrosis. N Engl J Med. 1994;331(10):637-642. View Source
- [2] Pulmozyme.com. Clinical Trial Efficacy & Results. Genentech, Inc. 2024. View Source
